Cas no 910650-82-7 ((Fluoromethylenedisulfonyl)dibenzene)

(Fluoromethylenedisulfonyl)dibenzene structure
910650-82-7 structure
Product Name:(Fluoromethylenedisulfonyl)dibenzene
CAS No:910650-82-7
MF:C13H11FO4S2
MW:314.352444887161
MDL:MFCD11036372
CID:828489
PubChem ID:16079185
Update Time:2025-07-11

(Fluoromethylenedisulfonyl)dibenzene Chemical and Physical Properties

Names and Identifiers

    • Fluorobis(phenylsulfonyl)methane
    • (Methylenedisulfonyl)dibenzene
    • (PhSO2)2CH2
    • (PhSO2)2CHF
    • 1-(fluoro(phenylsulfonyl)methylsulfonyl)benzene
    • bis(benzenesulfonyl)fluoromethane
    • Bis(benzenesulfonyl)methane
    • Bis-(phenylsulfonyl)-methan
    • bis(phenylsulfonyl)methaneyl-1,3-butadiene
    • BIS(PHENYLSULPHONYL)METHANE
    • bis-phenylsulfonyl methane
    • CH2(SO2Ph)2
    • CHF(SO2Ph)2
    • Di(phenylsulfonyl)methane
    • METHYLENEBIS(PHENYL SULFONE)
    • 1,1′-[(Fluoromethylene)bis(sulfonyl)]bis[benzene] (ACI)
    • 1-Fluoro-1,1-bis(phenylsulfonyl)methane
    • 1-Fluorobis(phenylsulfonyl)methane
    • SCHEMBL1357362
    • 1,1'-[(fluoromethanediyl)disulfonyl]dibenzene
    • [benzenesulfonyl(fluoro)methyl]sulfonylbenzene
    • TUZGMBZILYZZRU-UHFFFAOYSA-N
    • G73531
    • fluoro-bis(phenylsulfonyl)methane
    • DB-351669
    • CS-0134182
    • (Fluoromethylenedisulfonyl)dibenzene
    • AKOS015913966
    • 910650-82-7
    • MDL: MFCD11036372
    • Inchi: 1S/C13H11FO4S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,13H
    • InChI Key: TUZGMBZILYZZRU-UHFFFAOYSA-N
    • SMILES: O=S(C(S(C1C=CC=CC=1)(=O)=O)F)(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 314.00800
  • Monoisotopic Mass: 314.00827934g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 85Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.4±0.1 g/cm3
  • Melting Point: 114-115℃ (hexane )
  • Boiling Point: 539.6±50.0 °C at 760 mmHg
  • Flash Point: 280.1±30.1 °C
  • PSA: 85.04000
  • LogP: 4.34890
  • Vapor Pressure: No data available

(Fluoromethylenedisulfonyl)dibenzene Security Information

(Fluoromethylenedisulfonyl)dibenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F597984-10mg
(Fluoromethylenedisulfonyl)dibenzene
910650-82-7
10mg
$155.00 2023-05-18
TRC
F597984-50mg
(Fluoromethylenedisulfonyl)dibenzene
910650-82-7
50mg
$620.00 2023-05-18
TRC
F597984-100mg
(Fluoromethylenedisulfonyl)dibenzene
910650-82-7
100mg
$ 800.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F857355-100mg
Fluorobis(phenylsulfonyl)methane
910650-82-7 97%
100mg
1,600.00 2021-05-17
eNovation Chemicals LLC
D379277-1g
Fluorobis(phenylsulfonyl)methane
910650-82-7 97%
1g
$650 2024-05-24
eNovation Chemicals LLC
D379277-5g
Fluorobis(phenylsulfonyl)methane
910650-82-7 97%
5g
$1920 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1204822-100mg
(Fluoromethylenedisulfonyl)dibenzene
910650-82-7 98%
100mg
¥741.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1204822-250mg
(Fluoromethylenedisulfonyl)dibenzene
910650-82-7 98%
250mg
¥1236.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1204822-1g
(Fluoromethylenedisulfonyl)dibenzene
910650-82-7 98%
1g
¥3347.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1204822-5g
(Fluoromethylenedisulfonyl)dibenzene
910650-82-7 98%
5g
¥9270.00 2024-04-25

(Fluoromethylenedisulfonyl)dibenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives as tunable substituted methyl synthons via a new C-S bond forming strategy
Prakash, G. K. Surya; Wang, Fang; Ni, Chuanfa; Thomas, Tito Joe; Olah, George A., Journal of Fluorine Chemistry, 2010, 131(10), 1007-1012

Production Method 2

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  Water ;  0 °C; 0 °C → rt; 6 h, rt
Reference
Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl Sulfones
Ni, Chuanfa; Zhang, Laijun; Hu, Jinbo, Journal of Organic Chemistry, 2009, 74(10), 3767-3771

Production Method 3

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; overnight, rt
Reference
Regioselective electrochemical monofluorination of α-sulfonyl sulfides
Nagura, Hirokatsu; Fuchigami, Toshio, Synlett, 2008, (11), 1714-1718

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  0.5 h, rt
1.2 Reagents: Acetic acid, anhydride with hypofluorous acid Solvents: Acetic acid ,  Acetonitrile ;  > 1 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
Mono and difluorination of centers α to sulfonates and phosphonates using AcOF
Vints, Inna; Gatenyo, Julia; Rozen, Shlomo, Journal of Fluorine Chemistry, 2013, 146, 66-69

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Tetrahydrofuran ;  0 °C; overnight, 25 °C
Reference
The enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to isatin-derived ketimines
Urban, M.; Franc, M.; Hofmanova, M.; Cisarova, I.; Vesely, J., Organic & Biomolecular Chemistry, 2017, 15(43), 9071-9076

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Zinc chloride Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Selectfluor
Reference
Lewis Base-catalyzed β-Addition of (Arylsulfonyl) fluoromethane Derivatives to Allenoates
Liu, Yong-Liang; Wang, Xiao-Ping; Li, Ya, ChemistrySelect, 2022, 7(27),

Production Method 7

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
Reference
Benzene, 1,1'-[(Fluoromethylene)-bis(sulfonyl)]bis-
Shibata, Norio; Furukawa, Tatsuya, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-4

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: DMSO-d6 ;  20 °C
1.2 Reagents: Acetic acid ;  20 °C
Reference
The Nucleophilicity of Persistent α-Monofluoromethide Anions
Zhang, Zhe ; Puente, Angel; Wang, Fang ; Rahm, Martin ; Mei, Yuncai; et al, Angewandte Chemie, 2016, 55(41), 12845-12849

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: Selectfluor Solvents: Acetonitrile ;  0 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Nucleophilic Fluoroalkylation of α,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones: Probing the Hard/Soft Nature of Fluorinated Carbanions
Ni, Chuanfa; Zhang, Laijun; Hu, Jinbo, Journal of Organic Chemistry, 2008, 73(15), 5699-5713

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, rt
1.2 Reagents: Selectfluor Solvents: Acetonitrile ;  0 °C; 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Fluorobis(phenylsulfonyl)methane: a fluoromethide equivalent and palladium-catalyzed enantioselective allylic monofluoromethylation
Fukuzumi, Takeo; Shibata, Norio; Sugiura, Masayoshi; Yasui, Hiroyuki; Nakamura, Shuichi; et al, Angewandte Chemie, 2006, 45(30), 4973-4977

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  1 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ;  0 °C; 3 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  rt
Reference
Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones
Ni, Chuanfa; Li, Ya; Hu, Jinbo, Journal of Organic Chemistry, 2006, 71(18), 6829-6833

Production Method 12

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
Reference
Benzene, 1,1-[(Fluoromethylene)bis(sulfonyl)]bis-
Shibata, Norio; Furukawa, Tatsuya, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Production Method 13

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ;  0 °C; overnight
Reference
Organocatalytic alkynylation of densely functionalized monofluorinated derivatives: C(sp3)-C(sp) coupling
Kamlar, Martin; Putaj, Piotr; Vesely, Jan, Tetrahedron Letters, 2013, 54(16), 2097-2100

Production Method 14

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane ,  Potassium hydride Solvents: Tetrahydrofuran ;  20 - 30 min, 0 °C; 30 min, rt
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Preparation of α-fluorobis(phenylsulfonyl)methane (FBSM)
Surya Prakash, G. K.; Shao, Nan; Wang, Fang; Ni, Chuanfa, Organic Syntheses, 2013, 90, 130-144

(Fluoromethylenedisulfonyl)dibenzene Raw materials

(Fluoromethylenedisulfonyl)dibenzene Preparation Products

(Fluoromethylenedisulfonyl)dibenzene Related Literature

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.